Methylisothiazol-3-carboxylat

Übersicht

Beschreibung

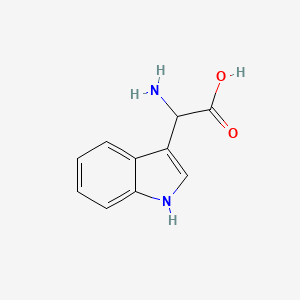

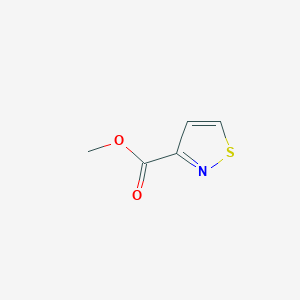

“Methyl isothiazole-3-carboxylate” is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Isothiazolinones are produced by oxidation of enamine-thiones .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular weight of 3-methylisothiazole is 99.154 . The IUPAC Standard InChI is InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 .Chemical Reactions Analysis

Isothiazoles can undergo a wide range of selective transformations . They are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .Wissenschaftliche Forschungsanwendungen

Antitumor- und Zytotoxizität

MITC-Derivate haben zytotoxische Wirkungen auf Krebszellen gezeigt. Beispielsweise zeigten bestimmte [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide eine starke Aktivität gegen Prostatakrebszellen . Die Untersuchung der Rolle von MITC in der Krebstherapie ist ein spannender Weg.

Chemische Reaktionsbeschleuniger

Thiazole, einschließlich MITC, dienen als Bausteine für chemische Reaktionen. Ihre einzigartige Struktur ermöglicht es ihnen, an verschiedenen synthetischen Prozessen teilzunehmen.

Zusammenfassend lässt sich sagen, dass Methylisothiazol-3-carboxylat vielversprechend in verschiedenen Bereichen ist, von antimikrobiellen und antifungalen Anwendungen bis hin zu potenziellen neuroprotektiven Wirkungen. Forscher untersuchen weiterhin seine vielseitigen Eigenschaften, was es zu einer faszinierenden Verbindung für wissenschaftliche Untersuchungen macht . Wenn Sie weitere Informationen benötigen oder Fragen haben, können Sie sich gerne an uns wenden! 😊

Safety and Hazards

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Wirkmechanismus

Target of Action

Methyl isothiazole-3-carboxylate, a derivative of isothiazole, is known for its potent biological properties . Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression . They have also been found in many potent biologically active compounds, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs .

Mode of Action

It is known that isothiazoles can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that Methyl isothiazole-3-carboxylate may interact with its targets to trigger a defensive response in the organism.

Biochemical Pathways

Isothiazoles, including Methyl isothiazole-3-carboxylate, are known to affect various biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Thiazoles, a closely related class of compounds, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that Methyl isothiazole-3-carboxylate may have similar solubility properties, which could impact its bioavailability.

Result of Action

Isothiazoles are known for their antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . This suggests that Methyl isothiazole-3-carboxylate may have similar effects.

Action Environment

Methyl isothiazole-3-carboxylate is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . The environment in which Methyl isothiazole-3-carboxylate acts can influence its action, efficacy, and stability. For example, the pH, temperature, and presence of other chemicals can affect the compound’s effectiveness and stability.

Eigenschaften

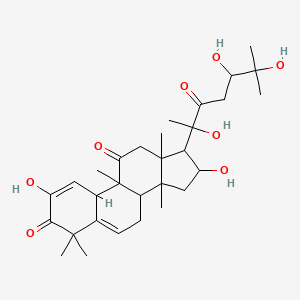

IUPAC Name |

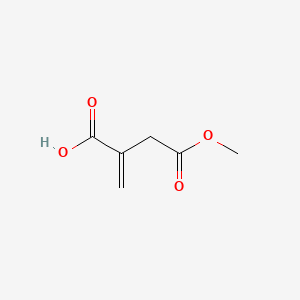

methyl 1,2-thiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXOCCOJQHERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704060 | |

| Record name | Methyl 1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001907-72-7 | |

| Record name | Methyl 3-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1649375.png)